Propyl isovalerate

Catalog No.
S585548
CAS No.
557-00-6
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl isovalerate

CAS Number

557-00-6

Product Name

Propyl isovalerate

IUPAC Name

propyl 3-methylbutanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-4-5-10-8(9)6-7(2)3/h7H,4-6H2,1-3H3

InChI Key

LSJMDWFAADPNAX-UHFFFAOYSA-N

SMILES

CCCOC(=O)CC(C)C

Solubility

soluble in organic solvents, alcohol; insoluble in wate

Canonical SMILES

CCCOC(=O)CC(C)C

Antimicrobial Activity:

Some studies have investigated the potential antimicrobial properties of propyl isovalerate. A 2010 study published in "Letters in Applied Microbiology" found that propyl isovalerate exhibited some inhibitory activity against various foodborne pathogens, including Salmonella Enteritidis and Escherichia coli []. However, the study also noted that the effectiveness was dependent on the specific strain and concentration used, and further research is needed to understand its potential applications as an antimicrobial agent.

Propyl isovalerate, also known as propyl 3-methylbutanoate, is an ester formed from isovaleric acid and propanol. Its chemical formula is C8H16O2C_8H_{16}O_2 and it has a molecular weight of approximately 144.21 g/mol. This compound is characterized by its fruity aroma, which makes it valuable in the flavor and fragrance industries. It appears as a colorless liquid with a boiling point ranging from 156 to 157 °C at standard atmospheric pressure .

Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, propyl isovalerate can be hydrolyzed to yield isovaleric acid and propanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, allowing the formation of different esters.
  • Esterification: Propyl isovalerate can be synthesized through the reaction of isovaleric acid with propanol in the presence of an acid catalyst .

Research indicates that propyl isovalerate exhibits various biological activities. It has been reported to possess antimicrobial properties, which can be beneficial in food preservation and safety. Additionally, its presence in certain fruits suggests a role in attracting pollinators, indicating potential ecological significance .

The synthesis of propyl isovalerate can be achieved through several methods:

  • Esterification Reaction:
    • Reacting isovaleric acid with propanol using an acid catalyst (e.g., sulfuric acid) under reflux conditions.
    • The general reaction can be represented as:
      Isovaleric Acid+PropanolPropyl Isovalerate+Water\text{Isovaleric Acid}+\text{Propanol}\rightarrow \text{Propyl Isovalerate}+\text{Water}
  • Transesterification:
    • Propyl isovalerate can also be synthesized by transesterifying a different ester with propanol.
  • Microbial Fermentation:
    • Certain microorganisms can produce propyl isovalerate through fermentation processes, although this method is less common for industrial applications .

Propyl isovalerate finds applications in various fields:

  • Flavoring Agent: Its fruity aroma makes it suitable for use in food flavorings and beverages.
  • Fragrance Industry: It is used in perfumes and scented products due to its pleasant scent.
  • Pharmaceuticals: Its properties may contribute to formulations requiring specific sensory attributes.
  • Biological Research: Used in studies exploring microbial metabolism and interactions with other compounds .

Several compounds share structural similarities with propyl isovalerate. Below are some notable examples:

Compound NameChemical FormulaKey Characteristics
Butyl butanoateC8H16O2C_8H_{16}O_2Commonly used as a flavoring agent; fruity aroma.
Ethyl hexanoateC8H16O2C_8H_{16}O_2Known for its banana-like scent; used in fragrances.
Isobutyl acetateC6H12O2C_6H_{12}O_2Used in coatings and as a solvent; fruity odor.

Uniqueness of Propyl Isovalerate:

  • Propyl isovalerate's distinct fruity aroma sets it apart from similar compounds, making it particularly valuable in flavoring applications.
  • Its specific biological activities may differ from those of other esters, highlighting its unique potential in food science and microbiology .

Propyl isovalerate, a naturally occurring ester, was first identified in the early 20th century during investigations into fruit aromas. Its presence in Durio zibethinus (durian) and other tropical fruits like jackfruit (Artocarpus heterophyllus) was documented in flavor chemistry studies, where it contributed to distinct fruity notes. Industrial synthesis began in the 1930s as demand grew for synthetic flavoring agents, with early production methods focusing on esterification of isovaleric acid and propanol. By the 1950s, its use expanded into commercial fragrances and food additives, driven by its apple-like aroma.

Nomenclature and Chemical Classification

Propyl isovalerate (CAS 557-00-6) is systematically named propyl 3-methylbutanoate under IUPAC guidelines. Its structure consists of a propyl group bonded to the oxygen of a 3-methylbutanoate moiety. Key synonyms include:

  • n-Propyl iso-valerate
  • FEMA 2960 (Flavor and Extract Manufacturers Association)
  • Propyl isopentanoate.

Classified as a fatty acid ester, it belongs to the broader category of carboxylic acid derivatives. Its molecular formula is $$ \text{C}8\text{H}{16}\text{O}_2 $$, with a molar mass of 144.21 g/mol.

Propyl isovalerate is an aliphatic ester with the molecular formula C8H16O2 [1] [3]. This compound has a monoisotopic mass of 144.115030 and an average mass of 144.214 g/mol [1] [3]. The structure consists of a propyl group connected to an isovalerate moiety through an ester linkage [2] [7].
The chemical structure can be represented by the SMILES notation CCCOC(=O)CC(C)C and the InChI notation InChI=1S/C8H16O2/c1-4-5-10-8(9)6-7(2)3/h7H,4-6H2,1-3H3 [2] [3]. The InChIKey for propyl isovalerate is LSJMDWFAADPNAX-UHFFFAOYSA-N, which serves as a unique identifier for this compound [3] [7].

From a stereochemical perspective, propyl isovalerate is classified as achiral with no stereogenic centers [7] [3]. The molecule contains zero defined stereocenters and zero E/Z centers, resulting in no optical activity [7] [8]. This lack of chirality is consistent with the structural arrangement of the constituent atoms, where no carbon atom is bonded to four different substituents [3] [7].

Table 1: Structural Properties of Propyl Isovalerate

PropertyValue
Molecular FormulaC8H16O2
Molecular Weight144.2114 g/mol
Monoisotopic Mass144.115030
StereochemistryACHIRAL
Defined Stereocenters0 / 0
E/Z Centers0
Optical ActivityNONE

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides valuable insights into the structural arrangement of propyl isovalerate [4] [15]. The proton (1H) NMR spectrum of propyl isovalerate exhibits distinct signals corresponding to different proton environments within the molecule [16] [19].

Table 2: 1H NMR Spectroscopic Data for Propyl Isovalerate

Proton TypeChemical Shift (ppm)Number of ProtonsMultiplicity
CH2 (propyl, adjacent to O)4.02triplet
CH2 (isovalerate)2.22doublet
CH (isopropyl)1.91multiplet
CH2 (propyl, middle)1.62multiplet
CH3 (isopropyl)0.93doublet
CH3 (isopropyl)0.93doublet
CH3 (propyl)0.93triplet

The protons of the methylene group adjacent to the oxygen atom in the propyl chain resonate at approximately 4.0 ppm due to the deshielding effect of the electronegative oxygen atom [16] [19]. The methylene protons of the isovalerate moiety appear at around 2.2 ppm, while the methine proton of the isopropyl group shows a signal at approximately 1.9 ppm [16] [4]. The methyl groups of both the isopropyl and propyl portions exhibit signals at the upfield region around 0.9 ppm, indicating their distance from electronegative elements [15] [19].

Carbon-13 (13C) NMR spectroscopy further elucidates the carbon skeleton of propyl isovalerate [15] [20]. The carbonyl carbon of the ester group appears at the most downfield position (approximately 170-175 ppm) due to its sp2 hybridization and the electron-withdrawing effect of the adjacent oxygen atoms [15] [20]. The methylene carbon adjacent to the oxygen atom in the propyl chain resonates at around 65 ppm, while the remaining sp3 hybridized carbons appear in the upfield region between 10-40 ppm [15] [20].

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups in propyl isovalerate through the analysis of molecular vibrations [5] [17]. The IR spectrum of propyl isovalerate exhibits characteristic absorption bands that correspond to specific bond vibrations within the molecule [5] [17].
The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the ester group, which appears at approximately 1735 cm-1 [5] [17]. This absorption is characteristic of ester carbonyl groups and serves as a diagnostic marker for the compound [5] [17]. The C-H stretching vibrations of the alkyl groups are observed at around 2960 cm-1, while the C-H bending vibrations appear at approximately 1465 cm-1 [5] [17].

Table 3: IR Spectroscopic Data for Propyl Isovalerate

Bond TypeFrequency (cm-1)Intensity
C-H stretch (alkyl)2960medium
C=O stretch (ester)1735strong
C-H bend (alkyl)1465medium
C-O stretch (ester)1180strong
C-C stretch (alkyl)1050medium

The C-O stretching vibration of the ester group is observed as a strong band at approximately 1180 cm-1, while the C-C stretching vibrations of the alkyl chains appear as medium intensity bands around 1050 cm-1 [5] [17]. These spectral features collectively confirm the presence of an ester functional group and aliphatic chains in propyl isovalerate [5] [17].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of propyl isovalerate, aiding in structural elucidation [2] [6]. The mass spectrum of propyl isovalerate shows a molecular ion peak [M]+ at m/z 144, corresponding to its molecular weight [2] [6].

Table 4: Mass Spectrometry Data for Propyl Isovalerate

Fragmentm/zRelative Intensity (%)
Molecular ion [M]+14410
Loss of propyl [M-C3H7]+10115
Isovalerate fragment [C5H9O2]+10120
Acylium ion [C5H9O]+8545
Propyl fragment [C3H7]+43100
Isopropyl fragment [C3H7]+4380

The fragmentation pattern of propyl isovalerate is characterized by the cleavage of the ester bond, resulting in fragments at m/z 101 (loss of propyl group) and m/z 43 (propyl fragment) [6] [18]. The base peak at m/z 43 corresponds to the propyl or isopropyl fragment, which is commonly observed in aliphatic esters [6] [18]. Additional fragments include the acylium ion at m/z 85, formed by the loss of the alkoxy group from the molecular ion [6] [18].

Computational Molecular Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory calculations provide valuable insights into the electronic structure and properties of propyl isovalerate [9] [10]. Various DFT methods have been employed to investigate the energetics, molecular orbitals, and vibrational frequencies of this compound [9] [13].

Table 5: DFT Calculation Results for Propyl Isovalerate

DFT MethodTotal Energy (Hartree)Zero-Point Energy (kcal/mol)HOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
B3LYP/6-31G(d)-464.5823124.56-7.45-0.231.78
B3LYP/6-311G(d,p)-464.7912125.12-7.52-0.211.82
M06-2X/6-31G(d)-464.3245126.34-7.68-0.181.85
ωB97X-D/6-311G(d,p)-464.8134125.87-7.71-0.191.79
PBE0/6-311+G(d,p)-464.6578125.43-7.58-0.221.81

The calculated total energies range from -464.3245 to -464.8134 Hartree, with the ωB97X-D/6-311G(d,p) method yielding the lowest energy, suggesting it may provide the most accurate description of the electronic structure [9] [13]. The zero-point energies, which account for vibrational contributions to the total energy, range from 124.56 to 126.34 kcal/mol [9] [10].

The highest occupied molecular orbital (HOMO) energies range from -7.45 to -7.71 eV, while the lowest unoccupied molecular orbital (LUMO) energies range from -0.23 to -0.18 eV [9] [13]. These values provide insights into the reactivity and stability of propyl isovalerate [9] [10]. The calculated dipole moments range from 1.78 to 1.85 Debye, indicating a moderate polarity for this compound [9] [13].

3D Conformational Analysis

Conformational analysis of propyl isovalerate reveals the existence of multiple stable conformers that differ in the orientation of the propyl and isovalerate moieties [11] [12]. The energy differences between these conformers are relatively small, suggesting that multiple conformations may be accessible at room temperature [11] [12].
The conformational flexibility of propyl isovalerate is primarily associated with rotations around specific dihedral angles, including the O-C(=O)-C-C (ester-isovalerate), C-O-C(=O)-C (propyl-ester), and C-C-O-C(=O) (propyl chain) angles [11] [12]. The minimum energy conformer typically adopts a trans configuration around the O-C(=O)-C-C dihedral angle to minimize steric interactions [11] [12].

Table 6: Conformational Analysis of Propyl Isovalerate

Dihedral AngleMinimum Energy Angle (°)Rotation Barrier (kcal/mol)Preferred ConformerNotes
O-C(=O)-C-C (ester-isovalerate)180.012.5transStrong preference for trans due to steric effects
C-O-C(=O)-C (propyl-ester)0.04.8cisCis preferred due to electronic effects
C-C-O-C(=O) (propyl chain)180.03.2transTrans preferred but low barrier to rotation
C-C-C-O (propyl chain)60.02.9gaucheGauche preferred due to steric effects
C(=O)-C-C-C (isovalerate chain)180.03.5transTrans preferred but multiple conformers accessible

Molecular mechanics calculations identify ten distinct conformers of propyl isovalerate with relative energies ranging from 0.0000 to 1.2527 kcal/mol [11] [12]. The two lowest energy conformers (conformers 4 and 9) are energetically equivalent, suggesting they may be mirror images or related by symmetry operations [11] [12]. Conformer 8 exhibits the highest relative energy (1.2527 kcal/mol), indicating it is the least stable among the identified conformers [11] [12].

Physical Description

colourless, mobile liquid/fruity odou

XLogP3

2.3

Boiling Point

155.9 °C

Density

d204 0.86
0.860 - 0.866

UNII

802KM69CKR

GHS Hazard Statements

Aggregated GHS information provided by 1488 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.59 mmHg

Pictograms

Flammable

Flammable

Other CAS

557-00-6

Wikipedia

Propyl isovalerate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Modify: 2023-08-15

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